An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis and Beyond
An In-depth Technical Guide to 2'-O-Propargyl A(Bz)-3'-phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-O-Propargyl A(Bz)-3'-phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. Its unique propargyl group serves as a versatile handle for post-synthetic modifications via "click chemistry," enabling a wide range of applications in research, diagnostics, and therapeutics.
Chemical Structure and Properties
2'-O-Propargyl A(Bz)-3'-phosphoramidite is a protected adenosine (B11128) phosphoramidite (B1245037) building block designed for use in automated solid-phase oligonucleotide synthesis. The key structural features include:
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A propargyl group at the 2'-position of the ribose sugar, which provides a terminal alkyne for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
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A benzoyl (Bz) protecting group on the exocyclic amine of the adenine (B156593) base to prevent side reactions during synthesis.
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A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group, which is cleaved at the beginning of each coupling cycle.
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A 3'-phosphoramidite moiety with a cyanoethyl protecting group, enabling the coupling reaction to the 5'-hydroxyl of the growing oligonucleotide chain.
The detailed chemical structure is as follows:
IUPAC Name: N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide[1]
Table 1: Physicochemical Properties of 2'-O-Propargyl A(Bz)-3'-phosphoramidite
| Property | Value | Reference(s) |
| Molecular Formula | C50H54N7O8P | [1][2] |
| Molecular Weight | 911.98 g/mol | [1] |
| CAS Number | 171486-59-2 | [1][2] |
| Appearance | White, off-white to faint yellow powder | [1] |
| Purity | ≥95% | [1] |
| Storage Conditions | -20 °C | [1][2] |
Experimental Protocols
The incorporation of 2'-O-Propargyl A(Bz)-3'-phosphoramidite into an oligonucleotide and its subsequent modification involves a multi-step process. Below are detailed protocols for each key stage.
Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.
Materials:
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2'-O-Propargyl A(Bz)-3'-phosphoramidite (0.1 M in anhydrous acetonitrile)
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Standard DNA or RNA phosphoramidites (A, C, G, T/U)
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Solid support (e.g., Controlled Pore Glass - CPG)
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Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
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Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: 1-methylimidazole/THF)
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Oxidizing solution (Iodine in THF/water/pyridine)
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Deblocking solution (3% trichloroacetic acid or dichloroacetic acid in dichloromethane)
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Anhydrous acetonitrile
Protocol:
The synthesis follows a standard cycle for each nucleotide addition:
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Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
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Coupling: The 2'-O-Propargyl A(Bz)-3'-phosphoramidite solution and the activator solution are delivered to the synthesis column. A coupling time of 120 seconds is recommended for this modified phosphoramidite to ensure high coupling efficiency (typically 98.5-99.5%).
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
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Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
These four steps are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
Cleavage and Deprotection
Due to the presence of the base-labile benzoyl protecting group, a mild deprotection strategy is recommended.
Materials:
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Ammonium hydroxide (B78521) solution (30%)
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Methylamine solution (40%)
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Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
Protocol:
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Cleavage from Support and Base Deprotection: The solid support is treated with the AMA solution at 65°C for 10-15 minutes. This cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.
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Evaporation: The resulting solution is cooled, and the solvent is removed by vacuum centrifugation.
Note: For oligonucleotides containing other sensitive modifications, alternative deprotection schemes such as the use of potassium carbonate in methanol (B129727) may be necessary.
Purification of the Propargyl-Modified Oligonucleotide
Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.
Materials:
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HPLC system with a C18 column
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Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5
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Mobile Phase B: 0.1 M TEAA, 50% Acetonitrile
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Desalting columns (e.g., NAP-10)
Protocol:
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Sample Preparation: The dried oligonucleotide pellet is redissolved in sterile, nuclease-free water.
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HPLC Purification: The sample is injected onto the C18 column. A linear gradient of Mobile Phase B is used to elute the oligonucleotide. The full-length, DMT-on oligonucleotide (if the final detritylation step was omitted on the synthesizer) will have a longer retention time than the truncated, DMT-off failure sequences.
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Fraction Collection and Detritylation (if applicable): The peak corresponding to the desired product is collected. If DMT-on purification was performed, the collected fraction is treated with 80% acetic acid to remove the DMT group.
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Desalting: The purified oligonucleotide is desalted using a desalting column to remove the HPLC buffer salts.
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Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol describes the conjugation of an azide-containing molecule to the propargyl-modified oligonucleotide.
Materials:
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Purified propargyl-modified oligonucleotide
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Azide-containing molecule of interest (e.g., fluorescent dye, biotin (B1667282), peptide)
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Copper(II) sulfate (B86663) (CuSO4)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
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Sodium ascorbate (B8700270)
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Nuclease-free water
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DMSO (if the azide (B81097) molecule is not water-soluble)
Protocol:
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Reaction Setup: In a microcentrifuge tube, combine the following in order:
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Nuclease-free water
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Propargyl-modified oligonucleotide (to a final concentration of ~100 µM)
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A solution of the azide-containing molecule (typically 1.5-10 equivalents relative to the oligonucleotide)
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A pre-mixed solution of CuSO4 and THPTA (final concentration of CuSO4 is typically 50-100 µM)
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Initiation: Add freshly prepared sodium ascorbate solution to a final concentration of ~1 mM to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.
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Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
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Purification of the "Clicked" Oligonucleotide: The final conjugated oligonucleotide is purified from excess reagents using RP-HPLC or other suitable chromatographic methods, followed by desalting.
Visualization of the Experimental Workflow
The entire process from synthesis to the final labeled oligonucleotide can be visualized as a streamlined workflow.
Caption: Experimental workflow for the synthesis and labeling of a propargyl-modified oligonucleotide.
Applications
The ability to introduce a propargyl group into an oligonucleotide opens up a vast array of applications, including:
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Fluorescent Labeling: Attachment of fluorescent dyes for applications in fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule imaging.
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Bioconjugation: Conjugation to biotin for affinity purification and detection, or to peptides and proteins for targeted delivery and functional studies.
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Drug Delivery: Attachment to delivery vehicles such as lipids or polymers to improve the pharmacokinetic properties of therapeutic oligonucleotides.[1]
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Nanotechnology: Use as a building block for the construction of DNA- and RNA-based nanostructures and materials for biosensing and controlled release systems.[1]
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Crosslinking: Creation of cross-linked oligonucleotides for structural studies and therapeutic applications.
